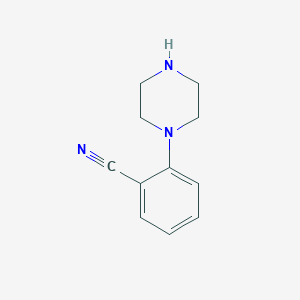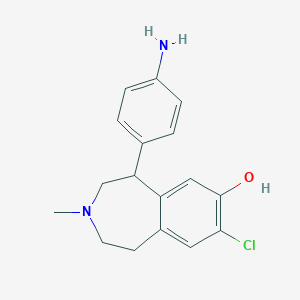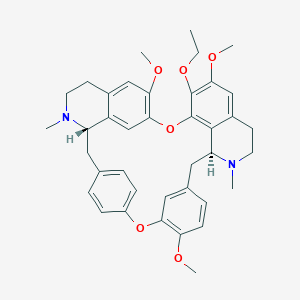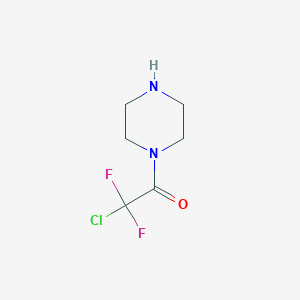
2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone, also known as CDE, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a derivative of ketone and belongs to the class of organic compounds known as alpha-haloketones. In
Mécanisme D'action
2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone inhibits acetylcholinesterase by binding to the active site of the enzyme. This prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft. This results in increased cholinergic activity, which can have both beneficial and detrimental effects on the nervous system.
Biochemical and Physiological Effects
2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the release of neurotransmitters such as dopamine and norepinephrine, leading to increased arousal and attention. It has also been shown to activate the hypothalamic-pituitary-adrenal (HPA) axis, leading to increased stress hormone production.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone has several advantages for lab experiments. It is a potent and selective inhibitor of acetylcholinesterase, making it a valuable tool for the study of the nervous system. It is also stable and easy to handle, making it suitable for use in a wide range of experiments. However, 2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone has some limitations. It is highly toxic and must be handled with care. It also has a short half-life, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for the study of 2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone. One area of research is the development of drugs that target the cholinergic system for the treatment of neurological disorders such as Alzheimer's disease. Another area of research is the study of the effects of 2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone on the HPA axis and its potential role in the development of stress-related disorders. Additionally, there is a need for further studies on the toxicity of 2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone and its potential environmental impact.
Conclusion
In conclusion, 2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone is a valuable tool for scientific research. Its unique properties make it a potent inhibitor of acetylcholinesterase and a valuable tool for the study of the nervous system. However, its toxicity and short half-life must be taken into consideration when using it in lab experiments. Further research is needed to fully understand the potential uses and limitations of 2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone.
Méthodes De Synthèse
The synthesis of 2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone involves the reaction of 2-chloro-2,2-difluoroacetyl chloride with piperazine in the presence of a base such as triethylamine. This reaction leads to the formation of 2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone as a white crystalline solid with a melting point of 70-72°C.
Applications De Recherche Scientifique
2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone has been widely used in scientific research for its unique properties. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This property makes 2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone a valuable tool in the study of the nervous system and the development of drugs for neurological disorders such as Alzheimer's disease.
Propriétés
Numéro CAS |
121412-25-7 |
|---|---|
Nom du produit |
2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone |
Formule moléculaire |
C6H9ClF2N2O |
Poids moléculaire |
198.6 g/mol |
Nom IUPAC |
2-chloro-2,2-difluoro-1-piperazin-1-ylethanone |
InChI |
InChI=1S/C6H9ClF2N2O/c7-6(8,9)5(12)11-3-1-10-2-4-11/h10H,1-4H2 |
Clé InChI |
OZXTVALCWMLIDN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C(=O)C(F)(F)Cl |
SMILES canonique |
C1CN(CCN1)C(=O)C(F)(F)Cl |
Synonymes |
Piperazine, 1-(chlorodifluoroacetyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



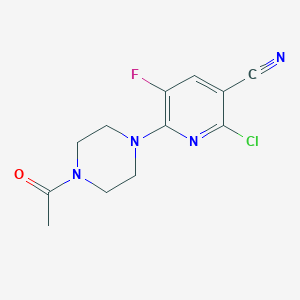
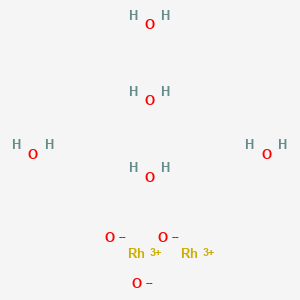
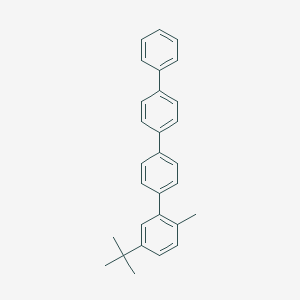
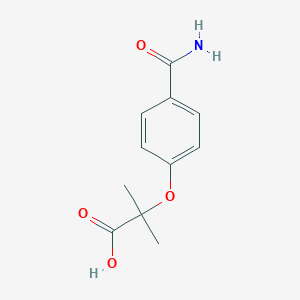
![2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane](/img/structure/B54641.png)
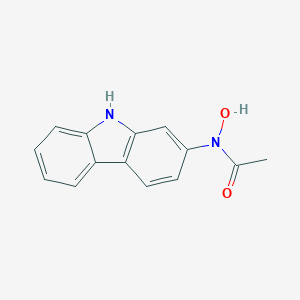
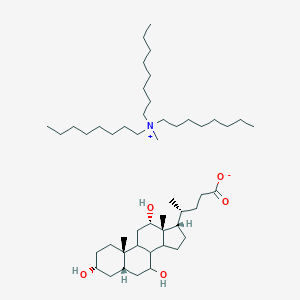

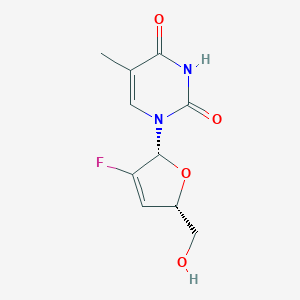
![4-[1-(2,6-Dichlorobenzyl)-2-Methyl-1h-Imidazol-4-Yl]pyrimidin-2-Amine](/img/structure/B54649.png)
